molecular formula C18H17ClN6O5S2 B255819 5-chloro-2-(ethylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide

Cat. No. B255819
M. Wt: 497 g/mol
InChI Key: ZEMOLIFWVRTMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-(ethylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as the "CEP-701" and has been extensively studied for its pharmacological properties.

Mechanism of Action

CEP-701 exerts its pharmacological effects by inhibiting the activity of receptor tyrosine kinases (RTKs). RTKs are a group of cell surface receptors that play a crucial role in cell growth, differentiation, and survival. CEP-701 targets several RTKs such as FLT3, KIT, and VEGFR-2, thereby inhibiting their activity and leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CEP-701 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). CEP-701 has also been shown to have immunomodulatory effects and can enhance the activity of immune cells such as natural killer cells.

Advantages and Limitations for Lab Experiments

CEP-701 has several advantages for lab experiments. It is a well-characterized compound with an established synthesis method. It has been extensively studied for its pharmacological properties and has been shown to have anti-cancer properties in various cancer types. However, CEP-701 also has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to work with in certain assays. Additionally, CEP-701 can have off-target effects on other kinases, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of CEP-701. One potential direction is the development of more potent and selective inhibitors of RTKs. Another direction is the study of CEP-701 in combination with other anti-cancer agents to enhance its efficacy. Additionally, the study of CEP-701 in other disease states such as Alzheimer's disease and multiple sclerosis could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of CEP-701 involves the reaction between 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid and 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using various chromatographic techniques.

Scientific Research Applications

CEP-701 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been studied in various cancer types such as acute myeloid leukemia, neuroblastoma, and prostate cancer. CEP-701 has also been studied for its potential use in the treatment of Alzheimer's disease and multiple sclerosis.

properties

Product Name

5-chloro-2-(ethylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide

Molecular Formula

C18H17ClN6O5S2

Molecular Weight

497 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H17ClN6O5S2/c1-3-31(27,28)18-21-10-14(19)15(24-18)16(26)23-12-4-6-13(7-5-12)32(29,30)25-17-20-9-8-11(2)22-17/h4-10H,3H2,1-2H3,(H,23,26)(H,20,22,25)

InChI Key

ZEMOLIFWVRTMMF-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C)Cl

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C)Cl

Origin of Product

United States

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